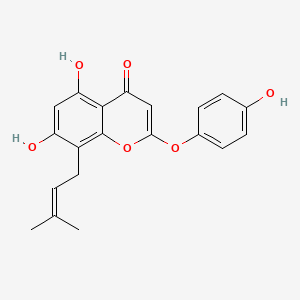
Epimedonin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epimedonin G is a prenylated flavonoid compound isolated from the aerial parts of Epimedium brevicornum, a plant commonly used in traditional Chinese medicine. This compound is part of a larger group of bioactive flavonoids found in the Epimedium species, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Epimedonin G involves several steps, including extraction and purification from the plant material. The typical process includes:
Extraction: The aerial parts of Epimedium brevicornum are dried and ground into a fine powder. This powder is then subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification methods as described above, scaled up for larger quantities. The use of advanced chromatographic techniques ensures the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Epimedonin G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Epimedonin G has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prenylated flavonoids and their chemical properties.
Biology: Investigated for its potential neuroprotective and anti-inflammatory effects.
Medicine: Studied for its potential use in treating conditions such as osteoporosis and erectile dysfunction.
Industry: Used in the development of dietary supplements and functional foods
Mecanismo De Acción
The mechanism of action of Epimedonin G involves several molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotective Effects: This compound protects neurons from damage by modulating signaling pathways involved in cell survival and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Epimedin A
- Epimedin B
- Epimedin C
- Epimedokoreanin B
Uniqueness
Epimedonin G is unique due to its specific prenylated structure, which contributes to its distinct biological activities. Compared to other similar compounds, this compound has shown stronger inhibitory effects on advanced glycation end-products, making it particularly valuable in the prevention of diabetic complications .
Propiedades
Fórmula molecular |
C20H18O6 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenoxy)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(26-20(14)19)25-13-6-4-12(21)5-7-13/h3-7,9-10,21-23H,8H2,1-2H3 |
Clave InChI |
PVBFIZAZNFIMLU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)OC3=CC=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
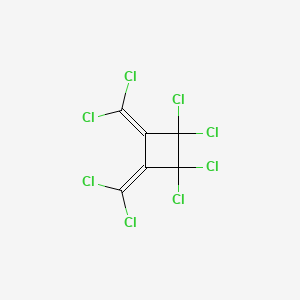
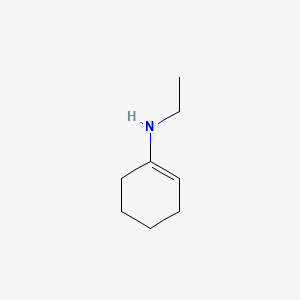

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
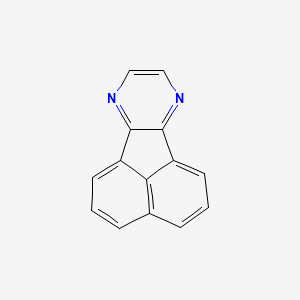
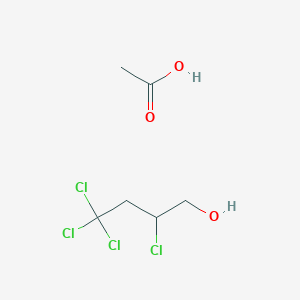
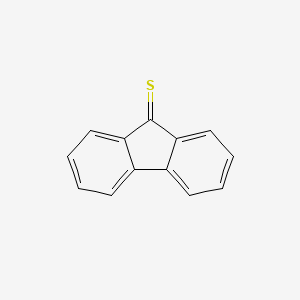
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
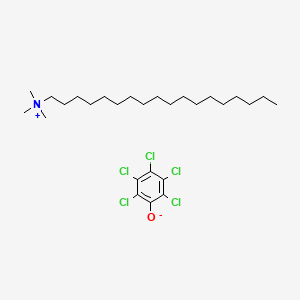
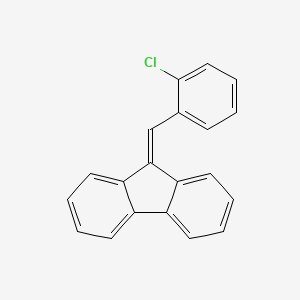

![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)
